molecular formula C16H26N2O4S B4199112 N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide

N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide

Cat. No.: B4199112
M. Wt: 342.5 g/mol
InChI Key: SYWVAFRVGALZOJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide: is an organic compound with a complex structure that includes a tert-butyl group, a butylamino group, and a sulfonyl group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its sulfonyl group can form strong interactions with biological targets, making it useful in drug discovery .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenoxyacetamide moiety can also participate in hydrophobic interactions, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

  • N-(tert-butyl)-3-[(tert-butylamino)sulfonyl]benzamide
  • tert-Butylamine
  • N-tert-Butyl-2-benzothiazolesulfenamide

Comparison: Compared to these similar compounds, N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide has a unique combination of functional groups that provide distinct chemical properties. The presence of both the sulfonyl and phenoxyacetamide groups allows for versatile chemical reactivity and strong interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-[4-(butylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-5-6-11-17-23(20,21)14-9-7-13(8-10-14)22-12-15(19)18-16(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWVAFRVGALZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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